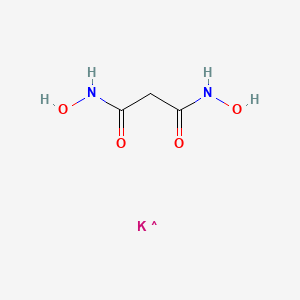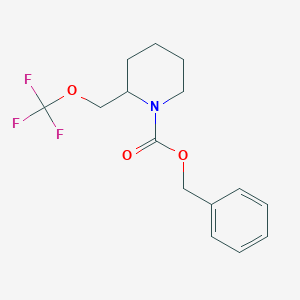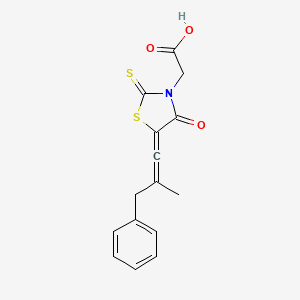
((2S,4R)-4-aminopyrrolidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,4R)-4-氨基吡咯烷-2-基)甲醇: 是一种具有分子式 C6H14N2O 的手性化合物。其特征在于存在吡咯烷环、氨基和羟基。
准备方法
合成路线和反应条件: ((2S,4R)-4-氨基吡咯烷-2-基)甲醇的合成通常涉及使用手性起始材料和特定的反应条件,以确保所需的立体化学。一种常见的方法是使用手性还原剂还原相应的酮或醛前体。反应条件通常包括低温环境和惰性气体,以防止不必要的副反应。
工业生产方法: ((2S,4R)-4-氨基吡咯烷-2-基)甲醇的工业生产可能涉及更可扩展的工艺,例如催化加氢或酶促还原。这些方法针对高产率和纯度进行了优化,并且通常采用连续流反应器来提高效率并控制反应参数。
化学反应分析
反应类型: ((2S,4R)-4-氨基吡咯烷-2-基)甲醇会发生各种化学反应,包括:
氧化: 羟基可以被氧化以形成相应的酮或醛。
还原: 该化合物可以进一步还原以形成不同的衍生物。
取代: 氨基可以参与亲核取代反应,导致形成各种取代的衍生物。
常见试剂和条件:
氧化: PCC(吡啶鎓氯铬酸盐)或DMP(戴斯-马丁期丁烷)等试剂通常使用。
还原: 使用钯碳(Pd/C)或硼氢化钠(NaBH4)进行催化加氢是典型的。
取代: 在碱性条件下使用烷基卤化物或酰氯等亲核试剂。
主要产物: 从这些反应形成的主要产物包括各种取代的吡咯烷、酮和醛,具体取决于使用的特定反应条件和试剂。
科学研究应用
化学: 在化学领域,((2S,4R)-4-氨基吡咯烷-2-基)甲醇被用作合成复杂分子的手性构建块。其独特的手性使其在不对称合成和催化中具有价值。
生物学: 该化合物因其潜在的生物活性而被研究。它可以用作研究酶-底物相互作用和受体结合研究的配体。
医学: 在医学领域,((2S,4R)-4-氨基吡咯烷-2-基)甲醇正在被探索其潜在的治疗应用。它可以作为合成具有特定生物活性的药物的先驱。
工业: 在工业上,该化合物用于生产精细化学品,以及作为农用化学品和其他特种化学品合成的中间体。
作用机制
((2S,4R)-4-氨基吡咯烷-2-基)甲醇的作用机制涉及其与特定分子靶标的相互作用。氨基和羟基使其能够与酶和受体形成氢键和静电相互作用。这些相互作用可以调节靶分子活性,导致各种生物效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物:
- (2S,4R)-4-氨基-1-甲基-2-吡咯烷基]甲醇
- (2S,4R)-4-氟-1-甲基吡咯烷-2-基)甲醇
- (2S,4R)-4-[18F]氟谷氨酰胺
比较: 与这些类似化合物相比,((2S,4R)-4-氨基吡咯烷-2-基)甲醇因其独特的手性和官能团而独一无二。这种独特性使其能够参与不同的化学反应并表现出其类似物可能不会观察到的特定生物活性。例如,((2S,4R)-4-氨基吡咯烷-2-基)甲醇中存在羟基提供了额外的氢键位点,这会影响其反应性和与生物靶标的相互作用。
属性
IUPAC Name |
(4-aminopyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJYQXOTIFFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
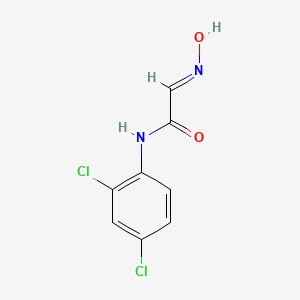
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
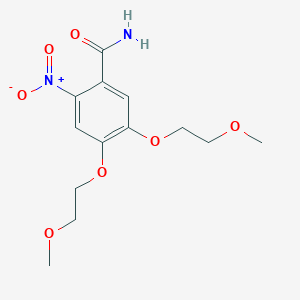
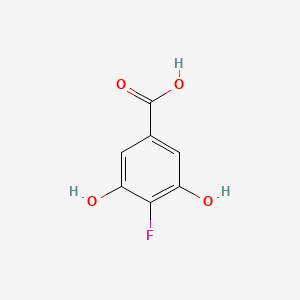
![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)

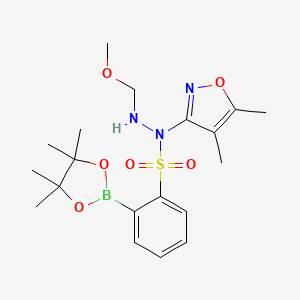
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
